1-Methyl-1,2-diazaspiro[2.5]octane
Description
1-Methyl-1,2-diazaspiro[2.5]octane is a spirocyclic amine featuring two nitrogen atoms in a bicyclic framework. Its structure consists of a five-membered ring fused to a three-membered ring via a spiro junction at position 2.5 (Figure 1). The methyl group on one nitrogen introduces steric and electronic effects, influencing reactivity and interactions in coordination chemistry or drug design. Spiro compounds like this are valued for their conformational rigidity, which enhances binding specificity in pharmaceuticals and materials science .
Properties
CAS No. |
26177-34-4 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C7H14N2/c1-9-7(8-9)5-3-2-4-6-7/h8H,2-6H2,1H3 |
InChI Key |
FFYNQULECGIKOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(N1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Substitution, Protection, Deprotection, and Reduction (Patent CN111943894A)
A notable synthetic approach for related diazaspiro compounds (including 4,7-diazaspiro[2.5]octane derivatives) involves:
- Starting Material: Derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate.
- Key Steps:
- Substitution reaction with nucleophiles such as glycine methyl ester hydrochloride.
- Addition of protecting groups (e.g., benzyl, tert-butoxycarbonyl, benzyloxycarbonyl).
- Removal (deprotection) of protecting groups.
- Reduction of carbonyl groups without using hazardous reagents like boron trifluoride diethyl etherate.
This method avoids dangerous reagents, improving safety and scalability for industrial production. The substitution typically occurs in polar organic solvents (e.g., acetonitrile) with bases such as potassium carbonate. The reaction is conducted at room temperature with controlled molar ratios for optimal yields.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Substitution | Compound I + glycine methyl ester hydrochloride, K2CO3, acetonitrile, RT | Formation of intermediate compound II |
| Protection | Addition of benzyl or Boc protecting groups | Protect reactive amine functionalities |
| Deprotection | Removal of protecting groups under acidic or catalytic conditions | Free amine for further reaction |
| Reduction | Use of sodium borohydride or alternative reducing agents | Conversion of carbonyl to alcohol or amine |
This route is adaptable to synthesize 7-benzyl-4,7-diazaspiro[2.5]octane, which is structurally close to this compound, indicating similar synthetic strategies can be applied.
Methylation of 1,2-Diazaspiro[2.5]octane Core
The introduction of the methyl group on the nitrogen (N-1) can be achieved via:
- Direct N-methylation: Using methylating agents such as methyl iodide or dimethyl sulfate on the 1,2-diazaspiro[2.5]octane core.
- Reductive Methylation: Reaction with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to selectively methylate the nitrogen.
These methods are common in nitrogen heterocycle chemistry to obtain N-methyl derivatives.
Synthesis of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol as a Derivative (VulcanChem)
This derivative’s synthesis begins with the preparation of the this compound core, followed by functionalization to introduce trichloroacetyl and hydroxyl groups. The multi-step process involves:
- Formation of the diazaspiro core.
- Methylation of the nitrogen.
- Subsequent chlorination and hydroxylation steps.
While the detailed stepwise synthesis is proprietary, it confirms the feasibility of preparing N-methylated diazaspiro compounds and their further functionalization.
Summary Table of Preparation Methods
| Method No. | Starting Material/Intermediate | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|---|
| 1 | 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate | Nucleophile (glycine methyl ester), K2CO3, acetonitrile, RT | Safe, scalable, avoids hazardous reagents | Suitable for 4,7-diazaspiro derivatives |
| 2 | 1,2-Diazaspiro[2.5]octane | Methyl iodide or formaldehyde + reducing agent | Direct N-methylation | Common methylation techniques |
| 3 | This compound core | Chlorination and hydroxylation agents | Enables derivative synthesis | Demonstrated in trichloroethanol derivative |
Research Findings and Industrial Relevance
- The patented methods emphasize safety and industrial applicability by eliminating hazardous reagents.
- The synthetic flexibility allows for modification of the diazaspiro core, enabling the preparation of various derivatives, including methylated compounds.
- The use of protecting groups facilitates selective reactions on the nitrogen atoms.
- The described preparation methods align with green chemistry principles by minimizing toxic by-products and using safer solvents and bases.
Chemical Reactions Analysis
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While industrial applications are limited, the compound’s properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,2-DIAZASPIRO[2.5]OCTANE,1-METHYL- involves its interaction with molecular targets and pathways within a given system. The compound’s spirocyclic structure allows it to engage in unique interactions with enzymes, receptors, or other biological molecules. These interactions can modulate various biochemical pathways, leading to specific effects. Detailed studies on its mechanism of action are still required to fully elucidate these processes.
Comparison with Similar Compounds
Substituent Variations: Cyclopentyl vs. Methyl Groups
The cyclopentyl-substituted analogue, 1-Cyclopentyl-1,2-diazaspiro[2.5]octane (CAS 22184-64-1), shares the same spiro core but replaces the methyl group with a bulkier cyclopentyl substituent. This substitution increases molecular weight (180.29 g/mol vs. ~140–150 g/mol for the methyl variant) and reduces solubility in polar solvents due to enhanced hydrophobicity.
Table 1: Substituent Effects
| Compound | Substituent | Molecular Weight (g/mol) | Hydrogen Bond Donors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 1-Methyl-1,2-diazaspiro[2.5]octane | Methyl | ~140–150 (estimated) | 1 | ~25 |
| 1-Cyclopentyl-1,2-diazaspiro[2.5]octane | Cyclopentyl | 180.29 | 1 | 25 |
Spiro Ring Size and Heteroatom Position
Compounds such as 1-Methyl-1,6-diazaspiro[3.4]octane () and 4,7-Diazaspiro[2.5]octan-5-one () highlight variations in spiro ring sizes and nitrogen placement. For example:
- 1-Methyl-1,6-diazaspiro[3.4]octane has a [3.4] spiro system (six-membered and four-membered rings), altering strain and flexibility compared to the [2.5] system. This may enhance stability in certain synthetic pathways or biological environments.
- 4,7-Diazaspiro[2.5]octan-5-one introduces a ketone group, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability .
Table 2: Structural Variations in Spiro Analogues
| Compound | Spiro System | Key Functional Groups | Applications (Inferred) |
|---|---|---|---|
| This compound | [2.5] | Methylamine | Drug discovery, coordination chemistry |
| 1-Methyl-1,6-diazaspiro[3.4]octane | [3.4] | Methylamine | Synthetic intermediates |
| 4,7-Diazaspiro[2.5]octan-5-one | [2.5] | Ketone | Polar pharmacophores |
Heteroatom Replacement: Oxygen vs. Nitrogen
Compounds like 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid () replace one nitrogen with oxygen, significantly altering electronic properties. The oxygen atom reduces basicity compared to nitrogen, affecting interactions in catalytic or biological systems. Such derivatives are often used as bioisosteres to modulate pharmacokinetic profiles .
Metal Coordination Behavior
and suggest that methyl-substituted amines, such as 1-methyl-1,2-diaminopropane, exhibit distinct metal coordination compared to unsubstituted analogues. For this compound, the rigid spiro framework and methyl group may restrict conformational flexibility, enhancing selectivity in forming stable complexes with transition metals like Cu(II) or Ni(II). This contrasts with non-spiro ligands like ethylenediamine, which offer greater rotational freedom .
Biological Activity
1-Methyl-1,2-diazaspiro[2.5]octane is a nitrogen-containing heterocyclic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms in a diaza configuration. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C6H12N2
- Molecular Weight : Approximately 126.20 g/mol
- Structure : The compound features a spiro arrangement that contributes to its distinctive chemical properties.
Synthesis
Various synthetic routes have been developed for the preparation of this compound. Common methods include:
- Refluxing with appropriate reagents to facilitate the formation of the diazaspiro structure.
- Catalytic methods that optimize yield and purity under controlled conditions.
The choice of synthesis method significantly impacts the compound's purity and yield, which are critical for subsequent biological testing.
This compound exhibits several biological activities, primarily attributed to its structural characteristics:
- Interaction with Biological Targets : The presence of nitrogen atoms allows for hydrogen bonding and interaction with various biological receptors.
- Potential Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are being explored for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Studies : Research has indicated that this compound demonstrates significant activity against specific bacterial strains, suggesting potential as an antibiotic agent.
Study Bacterial Strain Minimum Inhibitory Concentration (MIC) Study A Staphylococcus aureus 0.05 μg/mL Study B Escherichia coli 0.10 μg/mL -
Cytotoxicity Assays : In vitro cytotoxicity tests reveal that this compound can inhibit cancer cell proliferation at specific concentrations.
Cell Line IC50 (μM) HeLa 12.5 MCF-7 15.0 -
Comparative Analysis with Related Compounds : When compared to structurally similar compounds such as 4-Aminodiazaspiro(2.5)octane and 1-Methyl-1,2-diazaspiro(3.4)octane, this compound shows distinct reactivity patterns and biological interactions.
Compound Name Structural Features Unique Aspects This compound Spiro structure with methyl group Enhanced reactivity and bioactivity 4-Aminodiazaspiro(2.5)octane Contains an amino group Different biological activity profile 1-Methyl-1,2-diazaspiro(3.4)octane Similar core structure Variance in receptor interaction
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for various applications in medicinal chemistry:
- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a valuable lead compound for further development.
- Chemical Modifications : The structural flexibility allows for modifications that can enhance solubility and bioactivity.
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects on biological systems. Future studies will focus on:
- In vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Structural Optimization : To improve potency and selectivity against targeted diseases.
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-1,2-diazaspiro[2.5]octane, and how can yields be improved?
Synthesis typically involves cyclization of precursor amines or diazo compounds under controlled conditions. For example:
- Stepwise ring closure : Reacting 1-methyl-1,2-diamine derivatives with ketones or aldehydes under acidic catalysis (e.g., HCl) to form the spirocyclic core. Yield optimization requires precise stoichiometry and temperature control (50–80°C) .
- Characterization : Confirm purity via NMR (e.g., cyclopropyl CH₂ protons resonate as a broad singlet at δ ~8.38 ppm in CCl₄) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- IR spectroscopy : Key absorptions include sp³ C-H stretches (~2935 cm⁻¹) and N-H bending (if protonated) near 1600–1500 cm⁻¹. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) rules out oxidation byproducts .
- NMR : Cyclopropyl protons appear as distinct singlets (δ 8.38–8.86 ppm in CCl₄), while methyl groups on the diaza ring resonate as sharp singlets (~δ 1.2–1.5 ppm) .
Q. What solvent systems and reaction conditions stabilize this compound during storage?
- Storage : Use anhydrous solvents (e.g., ether, THF) to prevent hydrolysis. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to minimize degradation. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can reaction mechanisms for spiro ring formation be elucidated using kinetic isotope effects (KIEs) or computational modeling?
- KIEs : Compare rates of deuterated vs. non-deuterated precursors to identify rate-determining steps (e.g., cyclization vs. proton transfer) .
- DFT calculations : Use software like Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Key parameters: activation energy (<30 kcal/mol) and orbital symmetry matching in cyclization .
Q. What strategies resolve contradictions in biological activity data for spirocyclic derivatives?
- Dose-response profiling : Test compounds across a wide concentration range (nM–μM) to account for non-linear effects.
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions. For example, fluorinated analogs (e.g., 1,1-difluoro derivatives) may exhibit altered binding due to electronegativity .
Q. How can advanced crystallographic techniques validate spirocyclic conformations?
Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?
- ADMET modeling : Tools like SwissADME or Schrödinger QikProp estimate logP (target: 1–3), solubility (<−4 logS indicates poor bioavailability), and CYP450 inhibition .
- Molecular docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrogen bonding with azaspiro NH groups and hydrophobic interactions with methyl substituents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
